molecular formula C9H12N2O2 B1581044 Ethyl 3,4-diaminobenzoate CAS No. 37466-90-3

Ethyl 3,4-diaminobenzoate

Cat. No. B1581044
CAS RN: 37466-90-3
M. Wt: 180.2 g/mol
InChI Key: NUJBTXFFJUGENN-UHFFFAOYSA-N
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Patent
US08877707B2

Procedure details

A mixture of methyl 3-amino-4-hydroxybenzoate (2.5 g, 15 mmol) and methyl 4-formylbenzoate (2.46 g, 15 mmol) in methanol (75 mL) was stirred at rt overnight. The solvent was evaporated under reduced pressure and the remaining residue was dissolved in dichloromethane (150 mL). DDQ (3.5 g, 15.4 mmol) was added and the reaction mixture was stirred at rt for 1 h. Saturated NaHCO3 (200 mL) was added. The suspension was filtered off, the resulting solid was washed with saturated NaHCO3 (50 mL), water (50 mL), and ethyl acetate (100 mL) and dried in vacuo to give compound 1 (4 g, 86% yield) as yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1O)C(OC)=O.C([C:15]1[CH:24]=CC(C(OC)=O)=CC=1)=O.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#[N:26].[C:39]([O-:42])(O)=[O:40].[Na+]>CO>[CH2:24]([O:42][C:39](=[O:40])[C:4]1[CH:9]=[CH:10][C:11]([NH2:26])=[C:2]([NH2:1])[CH:3]=1)[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
2.46 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the remaining residue was dissolved in dichloromethane (150 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
WASH
Type
WASH
Details
the resulting solid was washed with saturated NaHCO3 (50 mL), water (50 mL), and ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.